(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide
Description
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide is a synthetic organic compound that features a benzodioxole moiety and a methoxyphenyl group
Properties
IUPAC Name |
(E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methoxyphenyl)ethenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-21-15-5-2-13(3-6-15)8-9-24(19,20)18-11-14-4-7-16-17(10-14)23-12-22-16/h2-10,18H,11-12H2,1H3/b9-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMCHZYDQXOPFT-CMDGGOBGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CS(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/S(=O)(=O)NCC2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the benzodioxole intermediate with a methoxyphenyl derivative under suitable conditions.
Formation of the Ethenesulfonamide Linkage: The final step involves the coupling of the benzodioxole-methoxyphenyl intermediate with an ethenesulfonamide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ethenesulfonamide group to an amine.
Substitution: The benzodioxole and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic properties. It could be evaluated for its activity against various diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-hydroxyphenyl)ethenesulfonamide
- (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-chlorophenyl)ethenesulfonamide
- (E)-N-(1,3-benzodioxol-5-ylmethyl)-2-(4-nitrophenyl)ethenesulfonamide
Uniqueness
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s specific structure may confer distinct properties compared to its analogs, making it valuable for targeted applications.
Biological Activity
(E)-N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-methoxyphenyl)ethene-1-sulfonamide is a compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings on its biological activity, including its effects on various cellular pathways, cytotoxicity, and potential therapeutic applications.
Chemical Structure
The compound's structure features a sulfonamide group linked to a benzodioxole moiety and a methoxyphenyl group, which are critical for its biological properties. The sulfonamide group is known for its diverse pharmacological effects.
1. Cytotoxicity and Cell Viability
Research indicates that the compound exhibits low cytotoxicity at concentrations up to 100 μM in various cell lines, including ARPE19 retinal pigment epithelial cells. This suggests a favorable safety profile for further development in therapeutic applications .
The compound has been shown to activate the NF-κB and ISRE signaling pathways, which are crucial in immune response and inflammation. In murine studies, it acted as an effective co-adjuvant with monophosphoryl lipid A (MPLA), enhancing antigen-specific immunoglobulin responses significantly compared to controls .
3. Structure-Activity Relationship (SAR)
SAR studies have identified key functional groups that contribute to the compound's efficacy. For instance, the presence of methoxy substituents on the phenyl ring is essential for maintaining biological activity. Removal or modification of these groups leads to a marked decrease in activity .
Case Studies
Several studies have explored the biological implications of this compound:
- Study on Cytotoxicity : In a study assessing various phenyl sulfonamide compounds, this compound demonstrated significant non-cytotoxic effects compared to other sulfonamides tested .
- Immunological Response : Another study highlighted its role in enhancing immune responses when used as an adjuvant in vaccination protocols. The findings suggest a potential application in vaccine development .
Comparative Analysis
A comparison of this compound with other related compounds reveals its unique position in terms of potency and safety:
| Compound Name | Cytotoxicity (IC50) | Mechanism of Action | Immunological Enhancement |
|---|---|---|---|
| Compound 1 | >100 μM | NF-κB Activation | Significant |
| Compound 2 | <10 μM | Direct Cytotoxicity | Moderate |
| (E)-N-[...] | >100 μM | NF-κB & ISRE | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
